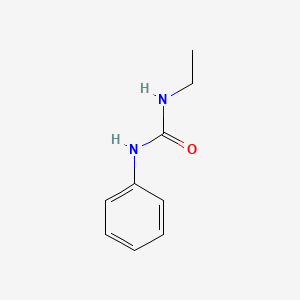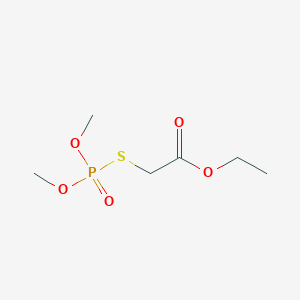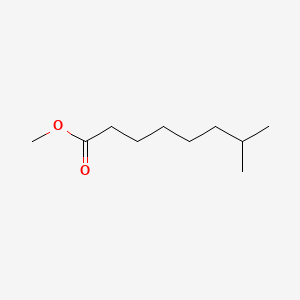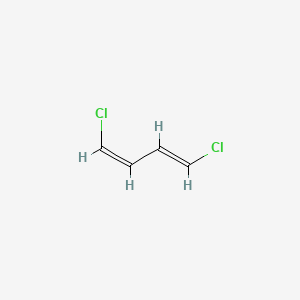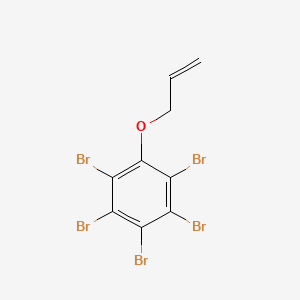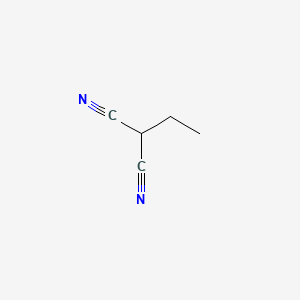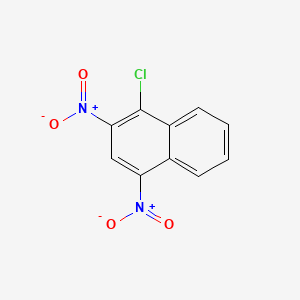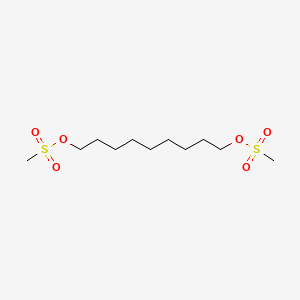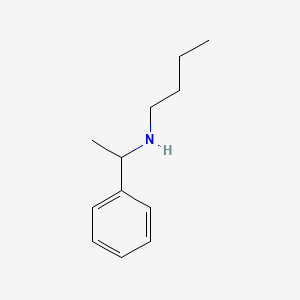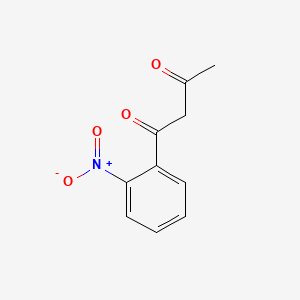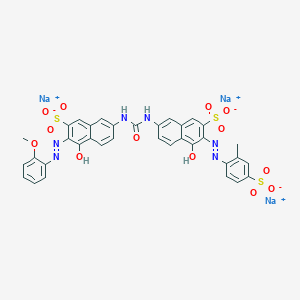
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-leucine 4-methoxy-2-naphthylamide is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of L-leucine with the amino group of 4-methoxy-2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a L-leucine derivative, an aromatic amide, a member of naphthalenes and an aromatic ether.
Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatographic Applications
The use of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, which shares a similar methoxynaphthalenyl group to (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide, has been explored in high-performance liquid chromatography (HPLC). It acts as a fluorogenic labeling reagent for the HPLC of biologically important thiols, such as glutathione and cysteine, with applications in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antibacterial and Antifungal Agents
2-(6-methoxy-2-naphthyl)propionamide derivatives, which are structurally related to this compound, have been synthesized and show significant antibacterial and antifungal activities. These compounds have been compared with standard antibacterial and antifungal agents, demonstrating potential as antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Photodynamic Therapy for Cancer Treatment
A compound containing a methoxynaphthalen-2-yl group has been used to synthesize a zinc phthalocyanine with significant potential in photodynamic therapy for cancer treatment. Its properties, such as high singlet oxygen quantum yield, make it suitable for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of 2-(6-Methoxynaphthalen-2-yl)propionic Acid Derivatives
2-(6-methoxynaphthalen-2-yl)propionic acid derivatives have been synthesized and characterized, showing in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This highlights the potential application of these compounds in the development of new antibacterial agents (Mamatha, Suresh Babu, Mukkanti, & Pal, 2011).
Synthesis of Novel Schiff Base Ligands
Compounds derived from methoxynaphthalen-2-yl groups have been used to synthesize Schiff base ligands, which demonstrate DNA binding properties and are considered suitable drug candidates. This suggests potential applications in drug development, particularly in targeting DNA interactions (Kurt, Temel, Atlan, & Kaya, 2020).
Propiedades
Número CAS |
23576-37-6 |
|---|---|
Fórmula molecular |
C17H22N2O2 |
Peso molecular |
286.37 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-4-methylpentanamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)8-15(18)17(20)19-13-9-12-6-4-5-7-14(12)16(10-13)21-3/h4-7,9-11,15H,8,18H2,1-3H3,(H,19,20)/t15-/m0/s1 |
Clave InChI |
MVVPAYGKZXZGRC-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
SMILES |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
SMILES canónico |
CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N |
Pictogramas |
Health Hazard |
Secuencia |
L |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



